

Spectroscopic Data for 3,4-Bis(benzyloxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Bis(benzyloxy)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Bis(benzyloxy)benzoic acid**. As a key intermediate in the synthesis of bioactive compounds, a thorough understanding of its spectral characteristics is crucial for researchers in drug discovery and development. This document details the experimental protocols for acquiring ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. While experimental ^1H NMR data is presented and interpreted, the guide also provides predicted ^{13}C NMR, FT-IR, and mass spectra based on established spectroscopic principles, offering a complete analytical profile of the molecule. Each section includes a detailed interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed or predicted spectral features.

Introduction

3,4-Bis(benzyloxy)benzoic acid, also known as 3,4-dibenzyloxybenzoic acid, is a valuable synthetic intermediate. Its structure, featuring two benzyloxy groups on a benzoic acid backbone, makes it a versatile building block in organic synthesis. Notably, it serves as a precursor for the synthesis of Jaboticabin, a bioactive depside with potential applications in treating chronic obstructive pulmonary disease^[1]. Given its significance, a detailed understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth analysis of the spectroscopic data for **3,4-Bis(benzyloxy)benzoic acid**, designed to be a practical resource for scientists and researchers.

Molecular Structure and Synthesis Overview

The molecular structure of **3,4-Bis(benzyloxy)benzoic acid** is presented below. A common synthetic route involves the hydrolysis of methyl 3,4-bis(benzyloxy)benzoate using a base such as sodium hydroxide in methanol, followed by acidification to precipitate the desired carboxylic acid[1].

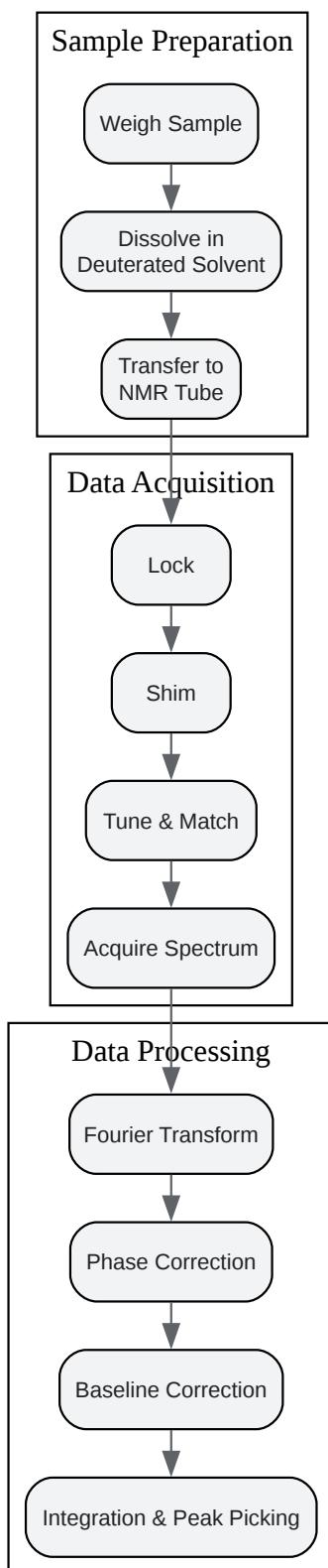
Synthetic Pathway

Methyl 3,4-bis(benzyloxy)benzoate

1. NaOH, MeOH, Reflux
2. HCl (aq)

3,4-Bis(benzyloxy)benzoic Acid

3,4-Bis(benzyloxy)benzoic Acid

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Caption: General workflow for acquiring NMR spectra.

¹H NMR Spectrum and Interpretation

The experimental ¹H NMR spectrum of **3,4-Bis(benzyloxy)benzoic acid** in CDCl₃ shows the following signals:[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.5-12.0 (broad)	Singlet	1H	-COOH
7.7 (br s)	Broad Singlet	2H	Aromatic (H-2, H-6)
7.27-7.5	Multiplet	10H	Aromatic (benzyloxy phenyl protons)
6.98 (d, J=8 Hz)	Doublet	1H	Aromatic (H-5)
5.26	Singlet	2H	-OCH ₂ - (benzylic)
5.22	Singlet	2H	-OCH ₂ - (benzylic)

Interpretation:

- Carboxylic Acid Proton (δ 10.5-12.0): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding.
- Aromatic Protons (δ 6.98-7.7): The protons on the benzoic acid ring (H-2, H-5, and H-6) appear in this region. The protons ortho to the carboxylic acid group (H-2 and H-6) are deshielded and appear as a broad singlet around δ 7.7. The proton at the 5-position appears as a doublet at δ 6.98 due to coupling with the neighboring proton (which is absent in this case, this assignment from the source might be simplified). The ten protons of the two benzyl groups appear as a complex multiplet between δ 7.27 and 7.5.
- Benzylic Protons (δ 5.22, 5.26): The two methylene (-CH₂-) groups of the benzyloxy substituents appear as two distinct singlets at δ 5.22 and 5.26. Their downfield shift is due to the deshielding effect of the adjacent oxygen atoms and the phenyl rings. The presence of two separate singlets suggests that they are in slightly different chemical environments.

Predicted ^{13}C NMR Spectrum and Interpretation

While an experimental ^{13}C NMR spectrum is not readily available, a predicted spectrum can be derived based on the structure and known chemical shifts for similar functional groups.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~172	C=O (Carboxylic Acid)	Carbonyl carbons in carboxylic acids typically appear in this downfield region.
~153	C-O (C-4)	Aromatic carbon attached to an ether oxygen is significantly deshielded.
~148	C-O (C-3)	Similar to C-4, this aromatic carbon is deshielded by the ether oxygen.
~136	Quaternary C (benzyloxy)	The ipso-carbons of the benzyl groups.
~128-129	Aromatic CH (benzyloxy)	The ortho, meta, and para carbons of the benzyl groups.
~124	Aromatic CH (C-6)	Aromatic CH ortho to the carboxylic acid.
~123	Quaternary C (C-1)	The carbon bearing the carboxylic acid group.
~115	Aromatic CH (C-2)	Aromatic CH ortho to the carboxylic acid.
~114	Aromatic CH (C-5)	Aromatic CH meta to the carboxylic acid.
~71	-OCH ₂ -	The benzylic carbons, deshielded by the adjacent oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of a solid sample using the KBr pellet method.

Instrumentation:

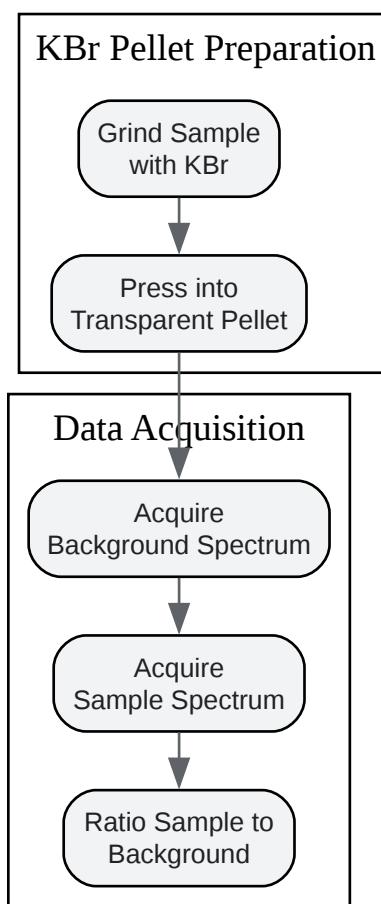
- FT-IR spectrometer
- Hydraulic press and pellet die
- Agate mortar and pestle

Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
- Grind a small amount of **3,4-Bis(benzyloxy)benzoic acid** (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to the pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the sample spectrum.
- The final spectrum is the ratio of the sample spectrum to the background spectrum.



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Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Predicted FT-IR Spectrum and Interpretation

An experimental FT-IR spectrum is not available, but the key absorption bands can be predicted based on the functional groups present in **3,4-Bis(benzyloxy)benzoic acid**.

Predicted Wavenumber (cm ⁻¹)	Vibration	Functional Group	Intensity
3300-2500	O-H stretch	Carboxylic acid	Broad, Strong
3100-3000	C-H stretch	Aromatic	Medium
2950-2850	C-H stretch	Methylene (-CH ₂ -)	Medium
~1700	C=O stretch	Carboxylic acid	Strong
1600, 1585, 1500, 1450	C=C stretch	Aromatic ring	Medium-Strong
~1250 and ~1050	C-O stretch	Aryl ether	Strong
~920	O-H bend	Carboxylic acid dimer	Broad, Medium

Interpretation:

- O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid.
- C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methylene C-H stretches will appear just below 3000 cm⁻¹.
- C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid that is part of a hydrogen-bonded dimer.
- C=C Stretches (1600-1450 cm⁻¹): Several bands in this region are indicative of the aromatic rings.
- C-O Stretches (~1250 and ~1050 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether groups are expected.
- O-H Bend (~920 cm⁻¹): A broad out-of-plane bend for the hydrogen-bonded carboxylic acid dimer is often observed.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

Instrumentation:

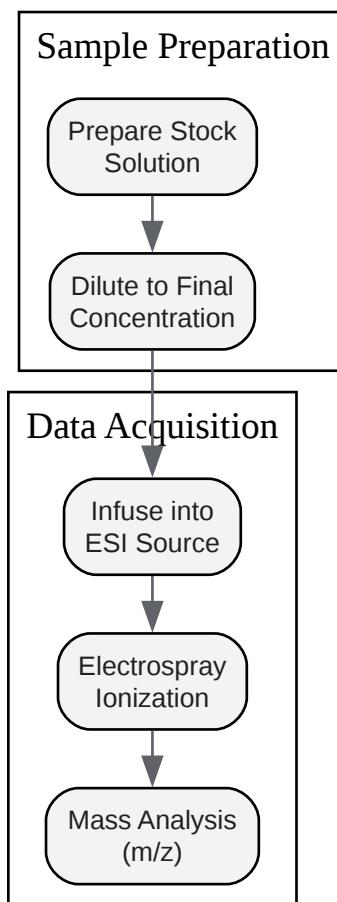
- A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

Sample Preparation:

- Prepare a stock solution of **3,4-Bis(benzyloxy)benzoic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL using a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to aid ionization (positive or negative mode, respectively).

Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
- Acquire the mass spectrum in either positive or negative ion mode.
 - Positive Ion Mode: Expect to observe the protonated molecule $[M+H]^+$ and/or adducts with sodium $[M+Na]^+$ or potassium $[M+K]^+$.
 - Negative Ion Mode: Expect to observe the deprotonated molecule $[M-H]^-$.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).



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Caption: Workflow for ESI-MS analysis.

Predicted Mass Spectrum and Interpretation

While an experimental mass spectrum is not provided, the expected ions can be predicted. The molecular weight of **3,4-Bis(benzyloxy)benzoic acid** ($C_{21}H_{18}O_4$) is 334.37 g/mol .

Predicted Ions (ESI):

Ion	m/z (calculated)	Ionization Mode
$[M+H]^+$	335.12	Positive
$[M+Na]^+$	357.10	Positive
$[M-H]^-$	333.11	Negative

Predicted Fragmentation (Electron Ionization - for comparison):

Electron ionization (EI) is a harder ionization technique that would lead to fragmentation. Key predicted fragments include:

- m/z 105: $[\text{C}_7\text{H}_5\text{O}]^+$, the benzoyl cation, from cleavage of the carboxylic acid group.
- m/z 91: $[\text{C}_7\text{H}_7]^+$, the tropylium ion, a very stable fragment resulting from the benzyl group.
- m/z 77: $[\text{C}_6\text{H}_5]^+$, the phenyl cation.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for **3,4-Bis(benzyloxy)benzoic acid**. The provided experimental ^1H NMR data, along with the predicted ^{13}C NMR, FT-IR, and mass spectra, offer a detailed characterization of this important synthetic intermediate. The experimental protocols and detailed interpretations of the spectral features serve as a valuable resource for researchers in the fields of organic synthesis and drug development, aiding in the reliable identification and characterization of this compound.

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Sources

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